molecular formula C12H18O B1499959 2,6-Di-iso-propylphenol-d18 CAS No. 1189467-93-3

2,6-Di-iso-propylphenol-d18

Cat. No.: B1499959
CAS No.: 1189467-93-3
M. Wt: 196.38 g/mol
InChI Key: OLBCVFGFOZPWHH-YXZMVERASA-N
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Description

2,6-Bis(~2~H_7_)propan-2-ylphenol is a chemical compound known for its unique isotopic labeling, which includes deuterium atoms. This compound is a derivative of 2,6-diisopropylphenol, commonly known as propofol, which is widely used as an anesthetic agent. The isotopic labeling with deuterium can influence the compound’s physical and chemical properties, making it valuable for various scientific research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(~2~H_7_)propan-2-ylphenol typically involves the introduction of deuterium atoms into the parent compound, 2,6-diisopropylphenol. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the compound.

Industrial Production Methods

Industrial production of 2,6-Bis(~2~H_7_)propan-2-ylphenol may involve large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(~2~H_7_)propan-2-ylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The isopropyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly used.

    Substitution: Reagents like halogens (Cl_2, Br_2) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2,6-Bis(~2~H_7_)propan-2-ylphenol has several scientific research applications, including:

    Chemistry: Used as a labeled compound in mechanistic studies to understand reaction pathways and kinetics.

    Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.

    Medicine: Investigated for its potential use as an anesthetic agent with altered pharmacokinetics due to deuterium labeling.

    Industry: Utilized in the development of new materials and catalysts with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylphenol (Propofol): The parent compound, widely used as an anesthetic agent.

    2,6-Bis(1-methylethyl)phenol: Another derivative with similar structural features.

    2,6-Diisopropylaniline: An aromatic amine with isopropyl groups at the 2 and 6 positions.

Uniqueness

2,6-Bis(~2~H_7_)propan-2-ylphenol is unique due to its isotopic labeling with deuterium, which can significantly alter its physical and chemical properties. This makes it valuable for specific research applications where isotopic effects are studied.

Properties

IUPAC Name

1,2,3-trideuterio-5-deuteriooxy-4,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBCVFGFOZPWHH-YXZMVERASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662176
Record name 2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189467-93-3
Record name 2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Propofol-d18 used in the study instead of regular Propofol?

A1: Propofol-d18 is a deuterated form of Propofol, meaning it has a nearly identical chemical structure but with a higher molecular weight due to the presence of deuterium atoms. This difference allows for its distinct detection when analyzed alongside Propofol using mass spectrometry. In the study by Klemens et al., Propofol-d18 serves as an internal standard. [] Internal standards are crucial in analytical techniques like LC-MS/MS as they help correct for variations during sample preparation and analysis, ultimately improving the accuracy and reliability of Propofol quantification in plasma samples.

Q2: Can you explain the significance of the "EMA guideline" mentioned in the title and how it relates to Propofol-d18?

A2: The European Medicines Agency (EMA) guideline for bioanalytical method validation outlines stringent criteria for developing and validating methods used to measure drugs and metabolites in biological samples. [] The researchers adhered to these guidelines while developing their LC-MS/MS method for simultaneous quantification of Remifentanil and Propofol in human plasma. The use of Propofol-d18 as an internal standard contributes to fulfilling these guidelines by ensuring the method's accuracy, precision, and reliability for measuring Propofol concentrations in a clinical setting.

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